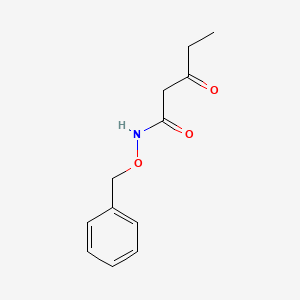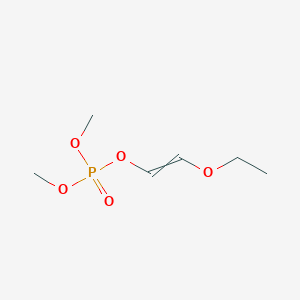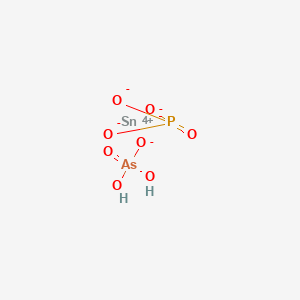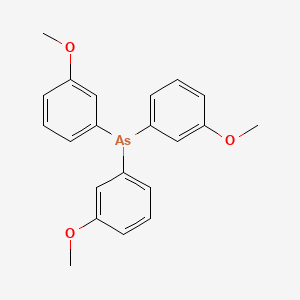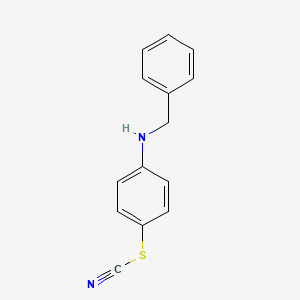![molecular formula C19H27NO2 B14351517 Ethyl 2-[(E)-benzylideneamino]dec-9-enoate CAS No. 91285-99-3](/img/structure/B14351517.png)
Ethyl 2-[(E)-benzylideneamino]dec-9-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(E)-benzylideneamino]dec-9-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a benzylideneamino group, and a dec-9-enoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(E)-benzylideneamino]dec-9-enoate typically involves a multi-step process:
Formation of the Dec-9-enoic Acid: The starting material, dec-9-enoic acid, can be prepared through the oxidation of dec-9-ene using an oxidizing agent such as potassium permanganate.
Esterification: The dec-9-enoic acid is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl dec-9-enoate.
Schiff Base Formation: The final step involves the reaction of ethyl dec-9-enoate with benzaldehyde in the presence of an acid catalyst to form the Schiff base, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Using large reactors for the esterification process to produce ethyl dec-9-enoate.
Continuous Flow Reactors: Employing continuous flow reactors for the Schiff base formation to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[(E)-benzylideneamino]dec-9-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the amine and aldehyde.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Produces oxides and carboxylic acids.
Reduction: Yields the corresponding amine and aldehyde.
Substitution: Forms substituted esters or amides.
Aplicaciones Científicas De Investigación
Ethyl 2-[(E)-benzylideneamino]dec-9-enoate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of new materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[(E)-benzylideneamino]dec-9-enoate involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways by binding to active sites or altering enzyme activity.
Comparación Con Compuestos Similares
Ethyl 2-[(E)-benzylideneamino]dec-9-enoate can be compared with similar compounds such as:
Ethyl 9-decenoate: Similar in structure but lacks the benzylideneamino group.
Dec-9-enoic Acid: The parent acid form without the ester and Schiff base functionalities.
Benzylideneamino Derivatives: Compounds with similar Schiff base structures but different alkyl chains.
Uniqueness
The uniqueness of this compound lies in its combination of an ethyl ester, a benzylideneamino group, and a dec-9-enoate chain, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
91285-99-3 |
|---|---|
Fórmula molecular |
C19H27NO2 |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
ethyl 2-(benzylideneamino)dec-9-enoate |
InChI |
InChI=1S/C19H27NO2/c1-3-5-6-7-8-12-15-18(19(21)22-4-2)20-16-17-13-10-9-11-14-17/h3,9-11,13-14,16,18H,1,4-8,12,15H2,2H3 |
Clave InChI |
VCHDAWFULOCHJS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCCCCCC=C)N=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


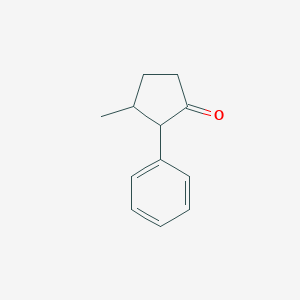


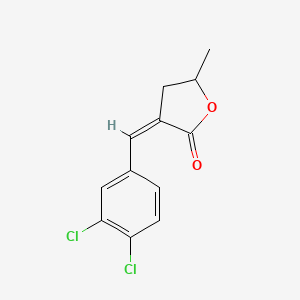
![S-Decyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14351472.png)

